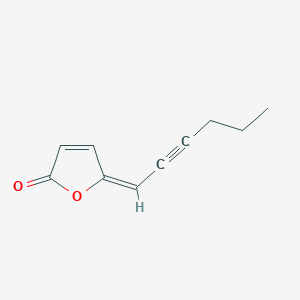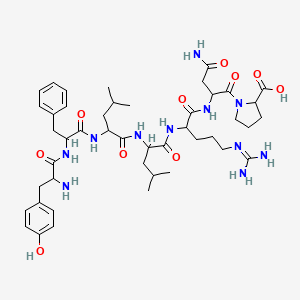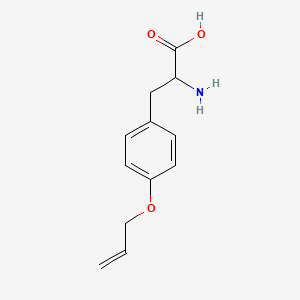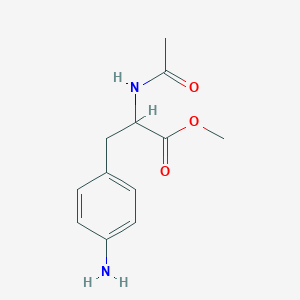
AC-P-Amino-phe-ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-P-Amino-phe-ome, also known as N-acetyl-L-phenylalanine methyl ester, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of an acetyl group at the N-terminus and a methyl ester group at the C-terminus. It is commonly used in peptide synthesis and serves as a model system for studying β-sheet structures in the gas phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-P-Amino-phe-ome typically involves the protection of the amino and carboxyl groups of phenylalanine. One common method is to treat phenylalanine methyl ester with acetic anhydride in the presence of triethylamine, resulting in the formation of N-acetyl-L-phenylalanine methyl ester . This reaction is carried out under mild conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The use of protective groups and selective deprotection steps is crucial in maintaining the integrity of the compound during large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
AC-P-Amino-phe-ome undergoes various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used for acyl substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced esters.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
AC-P-Amino-phe-ome has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of AC-P-Amino-phe-ome involves its interaction with specific enzymes and receptors. For example, as a substrate for pepsin, it binds to the active site of the enzyme, where the peptide bond is hydrolyzed. The presence of the acetyl and methyl ester groups influences the binding affinity and specificity of the compound . The molecular targets and pathways involved include the catalytic sites of proteases and other enzymes that recognize the phenylalanine residue .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-L-tyrosine methyl ester
- N-acetyl-L-tryptophan methyl ester
- N-acetyl-L-leucine methyl ester
Uniqueness
AC-P-Amino-phe-ome is unique due to its specific structural features, such as the acetyl and methyl ester groups, which influence its reactivity and interaction with enzymes. Compared to other similar compounds, it exhibits distinct properties in terms of solubility, stability, and enzymatic activity .
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-aminophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLMVHBZCGJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)
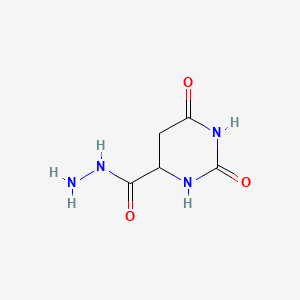

![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)
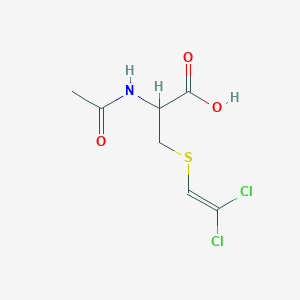


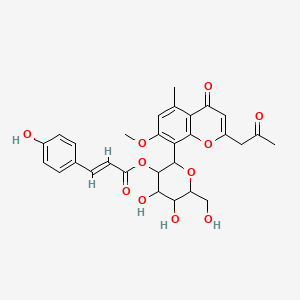
![(9-Butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B12324207.png)
